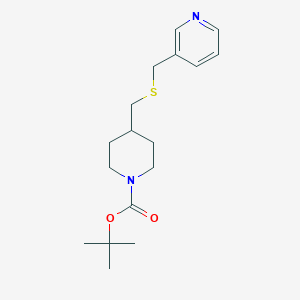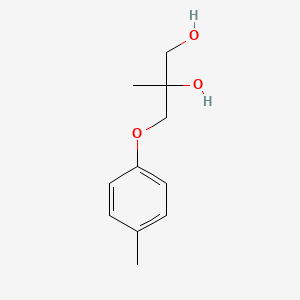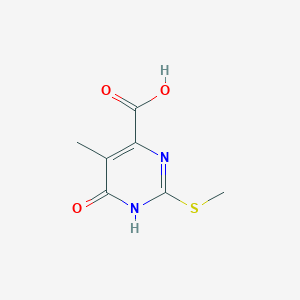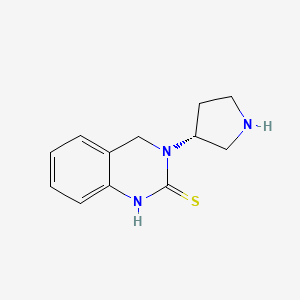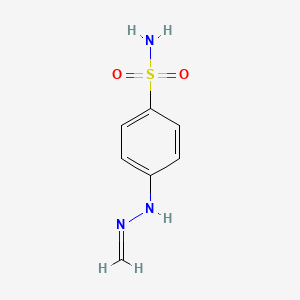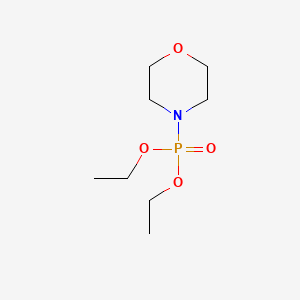
Phosphonic acid, morpholino-, diethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Diethoxyphosphorylmorpholine is an organophosphorus compound characterized by the presence of a morpholine ring bonded to a diethoxyphosphoryl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-diethoxyphosphorylmorpholine typically involves the reaction of morpholine with diethyl phosphorochloridate under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction can be represented as follows:
Morpholine+Diethyl phosphorochloridate→4-Diethoxyphosphorylmorpholine+HCl
Industrial Production Methods
Industrial production of 4-diethoxyphosphorylmorpholine follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity of the product. The reaction is typically conducted under an inert atmosphere to prevent any side reactions.
Analyse Chemischer Reaktionen
Types of Reactions
4-Diethoxyphosphorylmorpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoric acid derivatives.
Reduction: Reduction reactions can lead to the formation of phosphine derivatives.
Substitution: The diethoxyphosphoryl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols.
Major Products Formed
Oxidation: Phosphoric acid derivatives.
Reduction: Phosphine derivatives.
Substitution: Various substituted morpholine derivatives.
Wissenschaftliche Forschungsanwendungen
4-Diethoxyphosphorylmorpholine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including as an enzyme inhibitor.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-diethoxyphosphorylmorpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The diethoxyphosphoryl group can form covalent bonds with active sites of enzymes, leading to inhibition of their activity. This interaction can affect various biochemical pathways, depending on the target enzyme.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Diethoxyphosphorylpiperidine: Similar structure but with a piperidine ring instead of morpholine.
4-Diethoxyphosphorylpyrrolidine: Contains a pyrrolidine ring.
4-Diethoxyphosphoryltetrahydrofuran: Features a tetrahydrofuran ring.
Uniqueness
4-Diethoxyphosphorylmorpholine is unique due to the presence of the morpholine ring, which imparts distinct chemical properties and reactivity compared to its analogs. The morpholine ring’s oxygen atom can participate in hydrogen bonding, influencing the compound’s solubility and interaction with biological targets.
Eigenschaften
CAS-Nummer |
37097-43-1 |
|---|---|
Molekularformel |
C8H18NO4P |
Molekulargewicht |
223.21 g/mol |
IUPAC-Name |
4-diethoxyphosphorylmorpholine |
InChI |
InChI=1S/C8H18NO4P/c1-3-12-14(10,13-4-2)9-5-7-11-8-6-9/h3-8H2,1-2H3 |
InChI-Schlüssel |
GNLJOAHHAPACCT-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(N1CCOCC1)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Amino-6-[2-(pyridin-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B13953073.png)
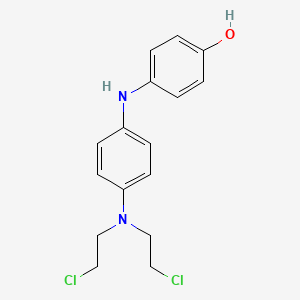

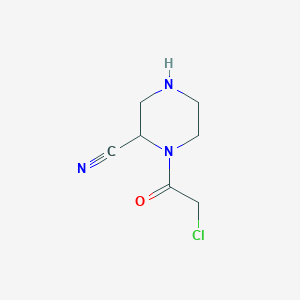
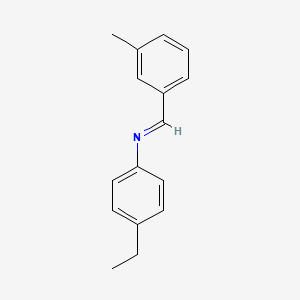

![2-({[(5-Bromo-2-chlorophenyl)carbonyl]carbamothioyl}amino)-5-chlorobenzoic acid](/img/structure/B13953113.png)
